5-(Aminomethyl)pyrimidin-4-amine

Overview

Description

5-(Aminomethyl)pyrimidin-4-amine is a pyrimidine derivative . It is also known as 5-(aminomethyl)pyrimidin-4-amine hydrochloride . The molecular weight of this compound is 160.61 .

Synthesis Analysis

The synthesis of 5-(Aminomethyl)pyrimidin-4-amine has been achieved through various methods. One approach involves the use of 2-cyanoacetamide as an economical starting material . Another method involves the use of 5-acetyl-4-aminopyrimidines . A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were also designed and synthesized .Molecular Structure Analysis

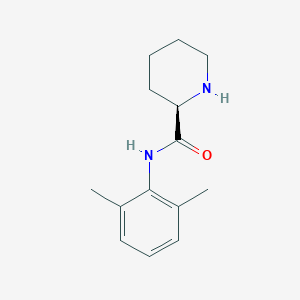

The molecular structure of 5-(Aminomethyl)pyrimidin-4-amine is characterized by the presence of an aminomethyl group attached to the pyrimidin-4-amine ring .Chemical Reactions Analysis

The chemical reactions involving 5-(Aminomethyl)pyrimidin-4-amine are diverse. For instance, it has been used in the synthesis of pyrimido[4,5-d]pyrimidines . It has also been used in the synthesis of novel pyrimidin-4-amine derivatives .Physical And Chemical Properties Analysis

5-(Aminomethyl)pyrimidin-4-amine has a molecular weight of 160.60 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . Its rotatable bond count is 1 . The topological polar surface area is 77.8 Ų .Scientific Research Applications

Antitubercular Agents

The compound can be used in the synthesis of antitubercular agents. A study highlights the most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Anti-inflammatory Agents

Pyrimidines, including “5-(Aminomethyl)pyrimidin-4-amine”, have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Versatile Building Block in Organic Synthesis

The versatility of “5-(Aminomethyl)pyrimidin-4-amine” lies in its ability to serve as a versatile building block in the synthesis of a wide range of compounds. Its chemical reactivity and selectivity make it a crucial reagent in organic synthesis, enabling researchers to create novel molecules with tailored properties and functionalities .

Bicyclic [6 + 6] Systems

The compound can be used in the synthesis of pyrimido[4,5-d] pyrimidine and pyrimido[5,4-d]pyrimidine analogs as types of bicyclic [6 + 6] systems .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 5-(Aminomethyl)pyrimidin-4-amine is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate a decrease in blood glucose levels .

Mode of Action

This inhibition could potentially lead to an increase in the levels of incretins, thereby enhancing their ability to lower blood glucose levels .

Biochemical Pathways

The biochemical pathways affected by 5-(Aminomethyl)pyrimidin-4-amine are primarily those involved in glucose metabolism . By inhibiting DPP4, this compound could potentially affect the degradation of incretins, leading to an increase in their levels and a subsequent decrease in blood glucose levels .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of this compound would play a crucial role in its bioavailability .

Result of Action

The molecular and cellular effects of 5-(Aminomethyl)pyrimidin-4-amine’s action would likely involve changes in the levels of incretins and blood glucose . By inhibiting DPP4, this compound could potentially increase incretin levels, leading to a decrease in blood glucose levels .

properties

IUPAC Name |

5-(aminomethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-1-4-2-8-3-9-5(4)7/h2-3H,1,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYITYRIURYLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304889 | |

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)pyrimidin-4-amine | |

CAS RN |

103694-27-5 | |

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103694-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)